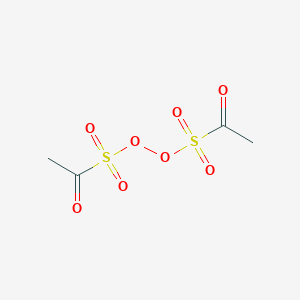
1,1'-(Peroxydisulfonyl)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Peroxydisulfonyl)di(ethan-1-one) is a chemical compound characterized by the presence of peroxydisulfonyl groups attached to ethanone moieties
Preparation Methods
The synthesis of 1,1’-(Peroxydisulfonyl)di(ethan-1-one) typically involves the reaction of ethanone derivatives with peroxydisulfonyl reagents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production.
Chemical Reactions Analysis
1,1’-(Peroxydisulfonyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(Peroxydisulfonyl)di(ethan-1-one) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(Peroxydisulfonyl)di(ethan-1-one) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by modifying the activity of enzymes, altering cellular signaling pathways, or inducing oxidative stress. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
1,1’-(Peroxydisulfonyl)di(ethan-1-one) can be compared with similar compounds such as:
2,6-Diacetylpyridine: Another compound with ethanone groups, but with different functional groups and properties.
Ethane-1,1-dithiol: A compound with sulfur-containing groups, showing different reactivity and applications.
1,3-Dioxanes and 1,3-Dioxolanes: Compounds with similar structural features but different chemical behavior.
The uniqueness of 1,1’-(Peroxydisulfonyl)di(ethan-1-one) lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
95886-78-5 |
|---|---|
Molecular Formula |
C4H6O8S2 |
Molecular Weight |
246.2 g/mol |
IUPAC Name |
acetylsulfonyloxy 1-oxoethanesulfonate |
InChI |
InChI=1S/C4H6O8S2/c1-3(5)13(7,8)11-12-14(9,10)4(2)6/h1-2H3 |
InChI Key |
CXKUAEGLEQHPKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)S(=O)(=O)OOS(=O)(=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



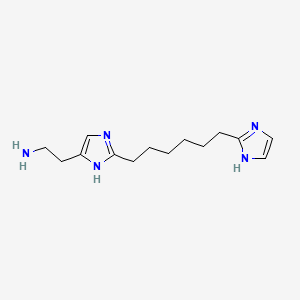
![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
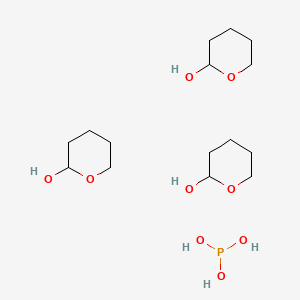
![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)
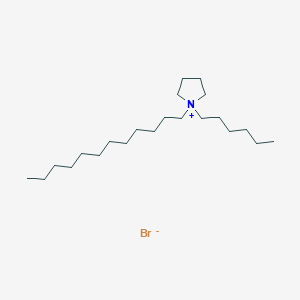
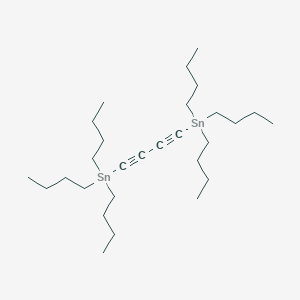

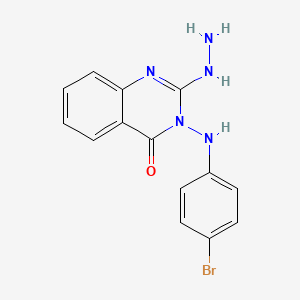
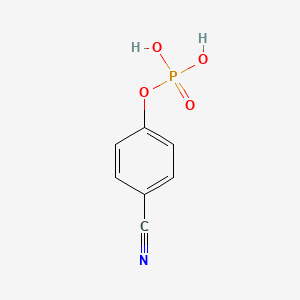

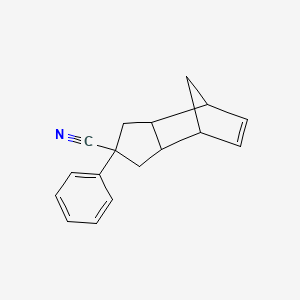
![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14340312.png)
